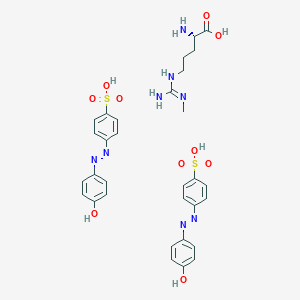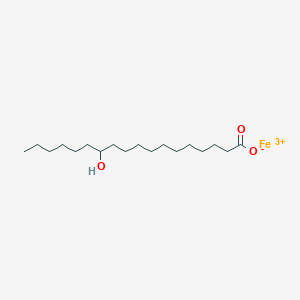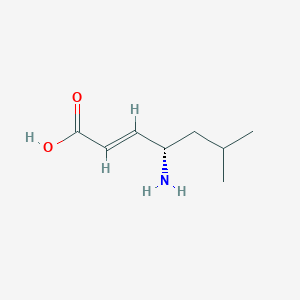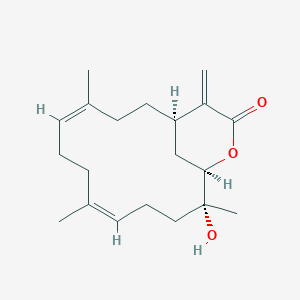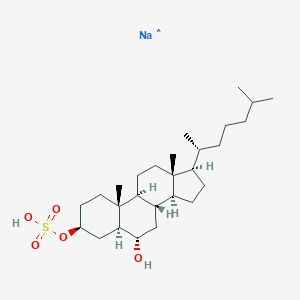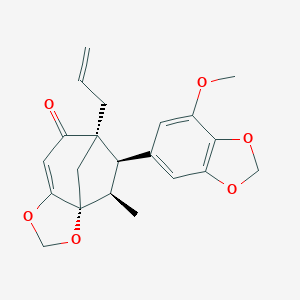
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole, commonly known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT is a type of organic molecule that belongs to the family of anisoles, which are widely used in the chemical industry as solvents, fragrances, and flavoring agents. In
Mecanismo De Acción
The mechanism of action of DMTT is not fully understood, but it is believed to be related to its unique chemical structure and electronic properties. DMTT contains a thienyl group and an ethenyl group, which can interact with other molecules through π-π stacking and hydrogen bonding. This interaction can lead to changes in the electronic properties of DMTT, such as the absorption and emission of light. These changes can be used to detect the presence of other molecules, such as biomolecules.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects, but some studies have reported its potential toxicity and mutagenicity. However, these studies were conducted using high doses of DMTT, which are not relevant to the concentrations used in scientific research. Therefore, further studies are needed to determine the safety and toxicity of DMTT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTT has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. DMTT can also be easily synthesized using commercially available reagents and equipment. However, DMTT has some limitations, such as its high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of DMTT before using it in their experiments.
Direcciones Futuras
DMTT has a wide range of potential applications in scientific research, and several future directions can be explored. One possible direction is the development of new synthetic methods for DMTT, which can improve the yield and purity of the compound. Another direction is the investigation of the electronic properties of DMTT, which can lead to the development of new organic electronic devices. Additionally, the potential toxicity and mutagenicity of DMTT need to be further studied to ensure its safety for scientific research. Finally, the use of DMTT as a fluorescent probe for detecting biomolecules needs to be optimized and validated for its sensitivity and specificity.
Conclusion:
In conclusion, DMTT is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT can be synthesized using a multi-step process, and it has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. DMTT has several advantages for lab experiments, but it also has some limitations, such as its high cost and limited availability. Several future directions can be explored to further investigate the potential applications of DMTT in scientific research.
Métodos De Síntesis
DMTT can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 2-bromoethyl methyl ether, followed by the reaction with magnesium, and then the reaction with 2,6-dimethyl-4-hydroxyanisole. The final product is obtained through the reaction with acetic anhydride and pyridine. This synthesis method has been reported in several scientific publications, and it has been optimized to improve the yield and purity of DMTT.
Aplicaciones Científicas De Investigación
DMTT has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, DMTT has been used as a building block for the synthesis of other complex molecules, such as dendrimers and polymers. In materials science, DMTT has been investigated as a potential component for the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, DMTT has been tested for its potential application as a fluorescent probe for detecting biomolecules, such as proteins and nucleic acids.
Propiedades
Número CAS |
142115-46-6 |
|---|---|
Fórmula molecular |
C15H16OS |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-methoxy-3,5-dimethylphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16OS/c1-11-9-13(10-12(2)15(11)16-3)6-7-14-5-4-8-17-14/h4-10H,1-3H3/b7-6+ |
Clave InChI |
PTSNVPHZYHFONX-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
Sinónimos |
2-[(E)-2-(4-methoxy-3,5-dimethyl-phenyl)ethenyl]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



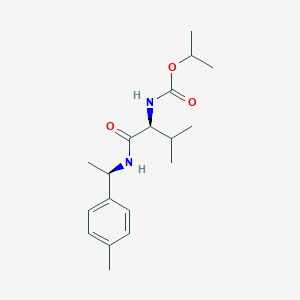
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
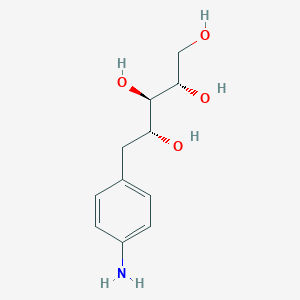

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
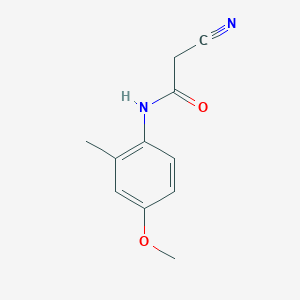
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
